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Compound of Interest

Compound Name: JNJ-632

Cat. No.: B15567732

These application notes provide a comprehensive guide for researchers, scientists, and drug
development professionals on the use of INJ-632, a potent Hepatitis B Virus (HBV) capsid
assembly modulator, in differentiated HepaRG (dHepaRG) cell culture.

Introduction

JNJ-632 is a novel and potent inhibitor of Hepatitis B Virus (HBV) replication.[1][2] It functions
as a capsid assembly modulator (CAM), which accelerates the kinetics of HBV capsid
assembly.[1][2] This action leads to the formation of morphologically intact viral capsids that are
devoid of the polymerase-pregenomic RNA complex, thereby blocking viral replication.[1][2]
Notably, INJ-632 exhibits a dual mechanism of action, inhibiting both the early steps of the
viral lifecycle, such as the formation of covalently closed circular DNA (cccDNA), and the late
steps, including virion assembly.[1][2]

The dHepaRG cell line is a human hepatic progenitor cell line that can be differentiated into
hepatocyte-like cells. These cells retain many characteristics of primary human hepatocytes,
making them a valuable in vitro model for studying drug metabolism, toxicity, and liver-specific
diseases like HBV infection.

This document outlines the protocols for the culture and differentiation of HepaRG cells and the
subsequent application of INJ-632 for studying its antiviral effects.

Data Presentation

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15567732?utm_src=pdf-interest
https://www.benchchem.com/product/b15567732?utm_src=pdf-body
https://www.benchchem.com/product/b15567732?utm_src=pdf-body
https://www.researchgate.net/publication/317361440_Capsid_Assembly_Modulators_Have_a_Dual_Mechanism_of_Action_in_Primary_Human_Hepatocytes_Infected_with_Hepatitis_B_Virus
https://pubmed.ncbi.nlm.nih.gov/28584155/
https://www.researchgate.net/publication/317361440_Capsid_Assembly_Modulators_Have_a_Dual_Mechanism_of_Action_in_Primary_Human_Hepatocytes_Infected_with_Hepatitis_B_Virus
https://pubmed.ncbi.nlm.nih.gov/28584155/
https://www.researchgate.net/publication/317361440_Capsid_Assembly_Modulators_Have_a_Dual_Mechanism_of_Action_in_Primary_Human_Hepatocytes_Infected_with_Hepatitis_B_Virus
https://pubmed.ncbi.nlm.nih.gov/28584155/
https://www.benchchem.com/product/b15567732?utm_src=pdf-body
https://www.researchgate.net/publication/317361440_Capsid_Assembly_Modulators_Have_a_Dual_Mechanism_of_Action_in_Primary_Human_Hepatocytes_Infected_with_Hepatitis_B_Virus
https://pubmed.ncbi.nlm.nih.gov/28584155/
https://www.benchchem.com/product/b15567732?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

The antiviral activity of INJ-632 has been quantified across different HBV genotypes and cell
lines. The following table summarizes the reported 50% effective concentration (EC50) values.

Cell Line HBV Genotype EC50 (nM) Reference
HepG2.2.15 - 121 (mean) [3]
Primary human

A 101 [3]
hepatocytes (PHHS)
Primary human

B 240 [3]
hepatocytes (PHHS)
Primary human

C 119 [3]
hepatocytes (PHHS)
Primary human

D 200 [3]

hepatocytes (PHHS)

Experimental Protocols
Protocol 1: Culture and Differentiation of HepaRG Cells

This protocol describes the steps for thawing, seeding, and differentiating HepaRG cells to
obtain a culture of dHepaRG cells suitable for experimentation.

Materials:

Cryopreserved HepaRG cells

HepaRG™ Thaw, Plate, & General Purpose Medium

HepaRG™ Maintenance/Metabolism Medium

Williams' Medium E

GlutaMAX™ Supplement

Dimethyl sulfoxide (DMSO), cell culture grade
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Collagen I-coated cell culture plates

Water bath (37°C)

Humidified incubator (37°C, 5% CO2)

Centrifuge

Phase-contrast microscope

Procedure:

e Thawing of HepaRG Cells:

1. Pre-warm the HepaRG™ Thaw, Plate, & General Purpose Medium to 37°C.

2. Rapidly thaw the vial of cryopreserved HepaRG cells in a 37°C water bath.

3. Transfer the cell suspension to a sterile conical tube containing pre-warmed medium.

4. Centrifuge the cells at a low speed (e.g., 100 x g) for 5-10 minutes. dHepaRG cells are
smaller and may require a longer and faster centrifugation than primary hepatocytes.[4]

5. Aspirate the supernatant and gently resuspend the cell pellet in fresh Thaw, Plate, &
General Purpose Medium.

e Seeding of HepaRG Cells:
1. Determine cell viability and concentration using a trypan blue exclusion assay.
2. Seed the cells onto Collagen I-coated plates at a recommended density.
3. Incubate the plates at 37°C in a humidified incubator with 5% CO2.

« Differentiation of HepaRG Cells:

1. After the cells have formed a confluent monolayer (typically after 2 weeks of culture),
replace the culture medium with HepaRG™ Maintenance/Metabolism Medium
supplemented with 2% DMSO to induce differentiation into hepatocyte-like cells.[5][6]
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2. Maintain the cells in the differentiation medium for at least 14 days, with medium changes
every 2-3 days.[5]

3. The differentiated HepaRG (dHepaRG) cells, characterized by the appearance of
hepatocyte-like clusters and bile canaliculi-like structures, are now ready for use in
experiments.

Protocol 2: Treatment of dHepaRG Cells with JNJ-632
for HBV Antiviral Assay

This protocol outlines the procedure for treating HBV-infected dHepaRG cells with INJ-632 to

assess its antiviral efficacy.

Materials:

Differentiated HepaRG (dHepaRG) cells in culture plates

HBV inoculum

JNJ-632 stock solution (dissolved in a suitable solvent like DMSO)

Culture medium (e.g., HepaRG™ Maintenance/Metabolism Medium)

Phosphate-buffered saline (PBS)

Reagents for downstream analysis (e.g., DNA/RNA extraction kits, gPCR reagents, ELISA
kits)

Procedure:

HBV Infection of dHepaRG Cells:

1. Infect the dHepaRG cell cultures with an appropriate multiplicity of infection (MOI) of HBV.

2. Incubate the cells with the viral inoculum for a specified period (e.g., 16-24 hours) to allow
for viral entry.

3. Remove the inoculum and wash the cells with PBS to remove unbound virus.
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4. Add fresh culture medium to the cells.

¢ JNJ-632 Treatment:

1. Prepare serial dilutions of INJ-632 in culture medium to achieve the desired final
concentrations. It is advisable to test a range of concentrations based on the known EC50
values (e.g., from 1 nM to 10 uM).

2. For studying the effect on established infection, add the JNJ-632 dilutions to the HBV-
infected dHepaRG cells at a specific time point post-infection (e.g., 5 days post-infection).

[7]

3. To investigate the effect on the establishment of infection, INJ-632 can be added prior to
or during the viral inoculation.[7]

4. Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control
(e.g., another known HBYV inhibitor like Entecavir).

5. Incubate the cells with the compound for the desired duration, with medium and
compound changes every 2-3 days.

o Endpoint Analysis:
1. At the end of the treatment period, collect the cell culture supernatants and/or cell lysates.
2. Quantify extracellular HBV DNA levels from the supernatant using qPCR.

3. Measure intracellular HBV RNA and cccDNA levels from the cell lysates using appropriate
extraction and quantification methods.

4. Assess the levels of viral antigens (e.g., HBsAg, HBeAg) in the supernatant using ELISA.

5. Cell viability can be assessed using assays such as the resazurin or MTT assay to
determine any cytotoxic effects of the compound.

Visualizations
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Caption: Experimental workflow for INJ-632 treatment in HBV-infected dHepaRG cells.
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Caption: Dual mechanism of action of INJ-632 on the HBYV lifecycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15567732?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/317361440_Capsid_Assembly_Modulators_Have_a_Dual_Mechanism_of_Action_in_Primary_Human_Hepatocytes_Infected_with_Hepatitis_B_Virus
https://pubmed.ncbi.nlm.nih.gov/28584155/
https://pubmed.ncbi.nlm.nih.gov/28584155/
https://www.selleckchem.com/products/jnj-632.html
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0018571_HepaRG_Cells_UG.pdf
https://www.researchgate.net/figure/Schematic-representation-of-the-optimal-HepaRG-cell-culture-protocol-for-long-term_fig4_235896224
https://www.merckmillipore.com/deepweb/assets/sigmaaldrich/product/documents/350/785/an4455eneu-mm-mk.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6153789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6153789/
https://www.benchchem.com/product/b15567732#how-to-use-jnj-632-in-dheparg-cell-culture
https://www.benchchem.com/product/b15567732#how-to-use-jnj-632-in-dheparg-cell-culture
https://www.benchchem.com/product/b15567732#how-to-use-jnj-632-in-dheparg-cell-culture
https://www.benchchem.com/product/b15567732#how-to-use-jnj-632-in-dheparg-cell-culture
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15567732?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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and industry.
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